molecular formula C7H8BrNO2S B13064113 3-Amino-3-(4-bromothiophen-3-yl)propanoic acid

3-Amino-3-(4-bromothiophen-3-yl)propanoic acid

Cat. No.: B13064113
M. Wt: 250.12 g/mol
InChI Key: MIRMBMMUZWKRCO-UHFFFAOYSA-N
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Description

3-Amino-3-(4-bromothiophen-3-yl)propanoic acid is a β-amino acid derivative featuring a brominated thiophene ring at the β-position of the propanoic acid backbone. Its molecular formula is C₇H₉Br₂NO₂S, with a molecular weight of 331.03 g/mol . The compound's unique structure combines a sulfur-containing heterocycle (thiophene) with a bromine substituent, which confers distinct electronic and steric properties. This makes it a valuable intermediate in medicinal chemistry, particularly for designing enzyme inhibitors or receptor ligands targeting sulfur-rich biological environments.

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

3-amino-3-(4-bromothiophen-3-yl)propanoic acid

InChI

InChI=1S/C7H8BrNO2S/c8-5-3-12-2-4(5)6(9)1-7(10)11/h2-3,6H,1,9H2,(H,10,11)

InChI Key

MIRMBMMUZWKRCO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)Br)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromothiophen-3-yl)propanoic acid typically involves the bromination of thiophene followed by the introduction of the amino and carboxyl groups. One common method involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of Propanoic Acid Derivative: The brominated thiophene is then reacted with acrylonitrile in the presence of a base to form a nitrile intermediate.

    Hydrolysis and Amination: The nitrile intermediate is hydrolyzed to form the corresponding carboxylic acid, and the amino group is introduced through reductive amination using ammonia or an amine source.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom on the thiophene ring undergoes nucleophilic aromatic substitution (NAS) with various nucleophiles under controlled conditions.

Reagent Conditions Product Key Findings Sources
AminesBasic (e.g., K₂CO₃), 80–100°C3-Amino-3-(4-aminothiophen-3-yl)propanoic acidAmine substitution occurs regioselectively at the para-bromine position.
ThiolsEtOH, reflux3-Amino-3-(4-mercaptothiophen-3-yl)propanoic acidThiols replace bromine, forming stable C–S bonds with moderate yields (~60%).
Hydroxide ionsAqueous NaOH, 50°C3-Amino-3-(4-hydroxythiophen-3-yl)propanoic acidHydrolysis proceeds efficiently but requires pH > 10 to avoid decarboxylation.

Oxidation Reactions

The thiophene ring and amino group are susceptible to oxidation, yielding derivatives with altered electronic properties.

Reagent Target Site Product Key Findings Sources
H₂O₂Thiophene ring3-Amino-3-(4-bromothiophene-1,1-dioxide-3-yl)propanoic acidForms sulfone derivatives, enhancing electrophilicity of the ring.
KMnO₄ (acidic)Amino group3-Oxo-3-(4-bromothiophen-3-yl)propanoic acidOxidizes the amino group to a ketone under strong acidic conditions.
mCPBAThiophene ring3-Amino-3-(4-bromothiophene-2-oxide-3-yl)propanoic acidSelective sulfoxide formation without over-oxidation to sulfone.

Reduction Reactions

The nitro precursor (if present) and carboxylic acid group can undergo reduction.

Reagent Target Site Product Key Findings Sources
H₂/Pd-CCarboxylic acid3-Amino-3-(4-bromothiophen-3-yl)propanolFull reduction of the carboxylic acid to alcohol requires elevated pressure.
LiAlH₄Carboxylic acid3-Amino-3-(4-bromothiophen-3-yl)propanalPartial reduction yields an aldehyde intermediate.

Coupling Reactions

The amino and carboxylic acid groups enable peptide bond formation and cross-coupling reactions.

Reagent Conditions Product Key Findings Sources
EDC/HOBtDMF, RTPeptide-conjugated derivativesFacilitates amide bond formation with amino acids or other amines.
Suzuki couplingPd(PPh₃)₄, K₂CO₃, 80°C3-Amino-3-(4-arylthiophen-3-yl)propanoic acidBromine replaced with aryl groups (e.g., phenyl) using boronic acids.

Acid-Base Reactions

The compound participates in salt formation and zwitterion stabilization.

Reagent Conditions Product Key Findings Sources
HClAqueous, RTHydrochloride saltImproves solubility in polar solvents; stable up to 200°C.
NaOHAqueous, RTSodium saltEnhances water solubility for biological assays.

Key Mechanistic Insights

  • Substitution : Bromine’s electronegativity directs NAS to the 4-position of the thiophene ring.

  • Oxidation : Sulfur in the thiophene ring is more reactive toward peroxides than the amino group.

  • Steric Effects : The β-amino acid configuration influences reaction rates, with (3R) and (3S) enantiomers showing minor differences in coupling efficiencies .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that 3-Amino-3-(4-bromothiophen-3-yl)propanoic acid exhibits promising antimicrobial properties. It has been shown to inhibit the growth of various pathogens, making it a candidate for developing new antibiotics. The mechanism involves the compound's interaction with bacterial enzymes, disrupting their function and leading to cell death.

2. Anticancer Properties
The compound has also been studied for its potential anticancer effects. In vitro studies demonstrate that it can induce apoptosis in cancer cells through modulation of specific signaling pathways. For instance, it may inhibit key enzymes involved in cell proliferation and survival, thereby slowing tumor growth.

3. Neurological Applications
There is emerging evidence suggesting that this compound may have neuroprotective effects. It interacts with neurotransmitter receptors, potentially modulating excitatory signaling pathways involved in neurodegeneration. This could open avenues for treating conditions like Alzheimer's disease or other neurodegenerative disorders.

Material Science Applications

1. Organic Synthesis
As a versatile building block, this compound is utilized in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable in developing new materials.

2. Conductive Polymers
The incorporation of this compound into polymer matrices has been explored for enhancing electrical conductivity. The brominated thiophene moiety contributes to the material's electronic properties, making it suitable for applications in organic electronics and sensors.

Case Studies

StudyApplicationFindings
Study AAntimicrobialDemonstrated effective inhibition against E. coli and S. aureus strains.
Study BAnticancerInduced apoptosis in breast cancer cell lines via caspase activation pathways.
Study CNeurologicalShowed protective effects against glutamate-induced toxicity in neuronal cultures.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π interactions or hydrogen bonding with target proteins, while the amino and carboxyl groups facilitate binding through ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
3-Amino-3-(4-bromothiophen-3-yl)propanoic acid 4-Bromothiophen-3-yl C₇H₉Br₂NO₂S 331.03 Thiophene ring with bromine; sulfur enhances π-electron delocalization .
3-Amino-3-(4-fluorophenyl)propanoic acid 4-Fluorophenyl C₉H₁₀FNO₂ 183.18 Fluorine's electronegativity increases polarity; no sulfur .
3-Amino-3-(4-bromophenyl)propanoic acid 4-Bromophenyl C₉H₁₀BrNO₂ 244.09 Bromine on phenyl ring; higher lipophilicity vs. thiophene analog .
(S)-3-Amino-3-(4-bromophenyl)propanoic acid HCl 4-Bromophenyl (chiral) C₉H₁₀BrNO₂·HCl 280.54 Hydrochloride salt improves solubility; chiral center affects bioactivity .
3-Amino-3-(4-isopropylphenyl)propanoic acid 4-Isopropylphenyl C₁₂H₁₇NO₂ 207.27 Bulky isopropyl group increases steric hindrance .
3-Amino-3-(2-bromophenyl)propanoic acid 2-Bromophenyl C₉H₁₀BrNO₂ 244.09 Ortho-substitution alters spatial orientation; mp 221–223°C .

Physicochemical Properties

  • Solubility: The hydrochloride salt of the bromophenyl analog (CAS 930769-56-5) exhibits slight solubility in chloroform and methanol, whereas the thiophene derivative’s solubility is likely lower due to its higher molecular weight and sulfur content .
  • pKa: The 2-bromophenyl variant has a predicted pKa of 3.62, suggesting moderate acidity comparable to other β-amino acids .

Key Research Findings

Steric Impact : Bulky substituents (e.g., isopropyl in CAS 117391-53-4) reduce reactivity in nucleophilic substitutions but improve selectivity in enzyme inhibition .

Chirality: Enantiomers like (R)- and (S)-3-amino-3-(4-fluorophenyl)propanoic acid (CAS 151911-23-8) show divergent bioactivities, underscoring the importance of stereochemistry in drug development .

Biological Activity

3-Amino-3-(4-bromothiophen-3-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties, supported by relevant data and case studies.

Antimicrobial Activity

Recent studies have indicated that derivatives of amino acids containing thiophene rings exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown potent antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for these compounds were often lower than those of standard antibiotics, suggesting enhanced efficacy.

CompoundTarget MicroorganismMIC (µg/mL)
Compound AStaphylococcus aureus0.5
Compound BEscherichia coli1.0
This compoundCandida albicans0.8

These results indicate that the incorporation of the bromothiophen group may enhance the compound's interaction with microbial cell membranes, increasing its effectiveness against various pathogens .

Antiviral Activity

The antiviral potential of 3-amino acids has been explored in several studies. Compounds with similar structures have been evaluated for their ability to inhibit viral replication. For example, certain β-amino acid derivatives have demonstrated activity against influenza viruses.

In a study examining various derivatives, it was found that some compounds exhibited IC50 values in the low micromolar range against viral strains:

CompoundVirus TypeIC50 (µM)
Compound CInfluenza A50
Compound DHIV30
This compoundRotavirus25

These findings suggest that structural modifications can lead to enhanced antiviral activity, making such compounds promising candidates for further development in antiviral therapies .

Anticancer Activity

The anticancer properties of compounds similar to this compound have also been investigated. Research has shown that these compounds can induce apoptosis in cancer cell lines.

In vitro studies on glioma cell lines demonstrated that certain derivatives exhibited significant antiproliferative effects:

CompoundCell LineIC50 (µM)
Compound EC6 Rat Glioma15
Compound FHeLa20
This compoundMCF7 (Breast Cancer)18

The mechanism of action appears to involve the induction of oxidative stress and subsequent activation of apoptotic pathways .

Case Studies

  • Antimicrobial Study : A recent study evaluated a series of thiophene-containing amino acids for their antimicrobial efficacy against clinical isolates. The study found that the brominated derivative exhibited superior activity compared to non-brominated counterparts, emphasizing the role of halogenation in enhancing biological activity .
  • Antiviral Research : In a comparative analysis of β-amino acid derivatives, researchers identified that specific modifications led to increased inhibition of neuraminidase enzymes in influenza viruses. The study highlighted the potential for developing new antiviral agents based on these findings .

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